2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate
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Overview
Description
2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate is a chemical compound that features a piperazine ring substituted with a 2-chlorophenyl group and an ethyl 3-oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate typically involves the reaction of 2-chlorophenylpiperazine with ethyl acetoacetate. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different substituents on the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies investigating the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with GABA receptors, potentially leading to hyperpolarization of nerve endings and resulting in various pharmacological effects . The compound’s effects are mediated through its binding to these targets, modulating their activity and influencing physiological processes .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: This compound also features a piperazine ring substituted with a chlorophenyl group and is known for its high affinity for dopamine receptors.
Cetirizine ethyl ester dihydrochloride: Another compound with a piperazine ring and chlorophenyl group, used as an antihistamine.
Uniqueness
2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
CAS No. |
90096-25-6 |
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Molecular Formula |
C16H21ClN2O3 |
Molecular Weight |
324.80 g/mol |
IUPAC Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate |
InChI |
InChI=1S/C16H21ClN2O3/c1-13(20)12-16(21)22-11-10-18-6-8-19(9-7-18)15-5-3-2-4-14(15)17/h2-5H,6-12H2,1H3 |
InChI Key |
HXTLLKQGZFQZDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OCCN1CCN(CC1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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